molecular formula C10H20N2O B3249564 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 195390-63-7

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B3249564
M. Wt: 184.28 g/mol
InChI Key: LGPNCEHZFHZVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one” is also known as "1-Acetyl-4-aminopiperidine" . It is a compound with the molecular weight of 142.2 . It is also referred to as “1- (4-Aminopiperidin-1-yl)ethan-1-one”, “1-Acetylpiperidin-4-amine” and has a CAS Number: 160357-94-8 .


Synthesis Analysis

Piperidones, which include “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .


Chemical Reactions Analysis

Piperidones, including “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Incretin Hormone Research

Biology of Incretins GLP-1 and GIP

The incretin hormones GLP-1 and GIP are central to the regulation of glucose homeostasis and have therapeutic relevance for metabolic diseases. The compound of interest may be utilized in research focusing on the synthesis, secretion, and biological actions of these hormones. Incretin-receptor activation leads to glucose-dependent insulin secretion, induction of beta-cell proliferation, and enhanced resistance to apoptosis, with GLP-1 also exerting glucoregulatory actions via slowing of gastric emptying and glucose-dependent inhibition of glucagon secretion. These pathways are crucial for the development of therapeutic agents for type 2 diabetes (Baggio & Drucker, 2007).

Dipeptidyl Peptidase IV Inhibitors The compound may also be explored in the context of inhibiting dipeptidyl peptidase IV (DPP-IV), which degrades incretin hormones. DPP-IV inhibitors are a validated target for type 2 diabetes mellitus treatment, as they prevent the degradation of GLP-1 and GIP, maintaining their insulinotropic activity. The review by Mendieta et al. (2011) highlights the significance of DPP-IV inhibitors and the ongoing search for new molecules that can effectively target this enzyme, demonstrating the potential application of the compound in developing new therapeutic agents for metabolic diseases (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNCEHZFHZVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

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